![molecular formula C10H4Cl2F3N3O2 B1304097 4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole CAS No. 649662-56-6](/img/structure/B1304097.png)

4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

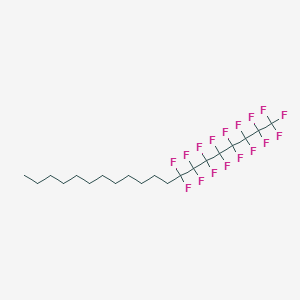

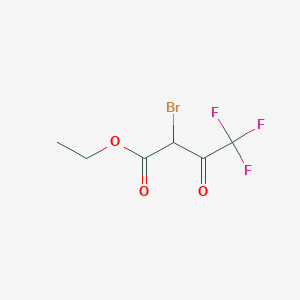

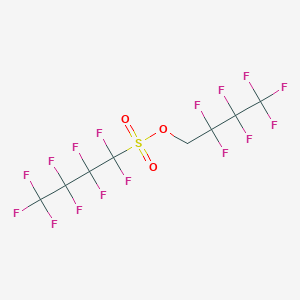

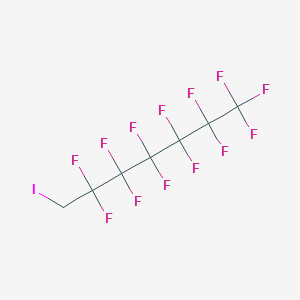

The compound 4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives have been extensively studied due to their wide range of biological activities, including antibacterial properties. For instance, analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have shown potential as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

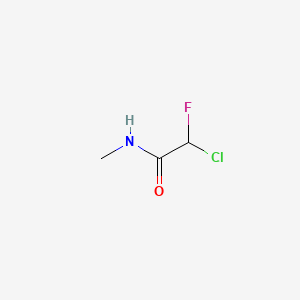

The synthesis of imidazole derivatives can be achieved through various methods, including microwave-assisted synthesis. For example, the compound 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was successfully synthesized using a domestic microwave oven, demonstrating the versatility of synthesis techniques for these compounds . Additionally, 1-substituted 4-chloro-5-(2-nitrovinyl)imidazoles have been prepared with high yields by heating 4-chloro-5-formylimidazoles with nitromethane or nitroethane in the presence of anhydrous ammonium acetate .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be confirmed using X-ray diffraction (XRD) studies. For instance, the crystal structure of a related compound was determined to crystallize in the triclinic crystal class with specific cell parameters, and the imidazole ring was found to adopt a planar conformation . This structural information is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including addition and cyclization reactions. For example, 1-aryl-4-chloro-5-(2-nitroethenyl)-1H-imidazoles have been shown to react with thiols and aromatic amines via Michael addition, leading to the formation of sulfanyl and aniline derivatives, respectively. Additionally, [2 + 3]-cycloaddition with sodium azide can afford 4-(4-chloro-1H-imidazol-5-yl)-1H-1,2,3-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as trifluoromethyl groups can significantly affect the compound's reactivity and biological activity . The antimicrobial properties of these compounds have been found to depend on the nature of the substituent in the imidazole ring and the structure of the exocyclic fragment . Moreover, the antioxidant activity and molecular docking studies of certain imidazole derivatives have provided insights into their potential as antimicrobial agents and their interaction with biological targets .

科学的研究の応用

Antitumor Activity

Imidazole derivatives, including those structurally related to 4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole, have been extensively reviewed for their antitumor activity. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promise in preclinical testing stages for new antitumor drugs. Their structures are significant not only for antitumor applications but also for synthesizing compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Medicinal Chemistry Applications

Nitroimidazoles, featuring a similar core structure, have shown a wide range of potential applications in medicinal chemistry. These compounds are active in areas such as antitumor, antibacterial, antifungal, antiparasitic, antitubercular, and antihypertensive drugs. Their unique combination of imidazole ring and nitro group has made them subjects of active research, particularly in their roles as drugs, diagnostics, and supramolecular blocks (Li et al., 2018).

Synthesis and Biological Properties

Research on 4-phosphorylated derivatives of imidazoles has systematized methods of synthesis and examined their chemical and biological properties. These studies have revealed a range of activities including insectoacaricidal, sugar-lowering, antihypertensive, and neurodegenerative effects. Such derivatives are synthesized using metallic derivatives of imidazole and phosphorus halides, demonstrating the versatility of imidazole compounds in synthesizing biologically active molecules (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Antimicrobial Activities

Imidazole has been used as a raw material in pharmaceutical industries for manufacturing anti-fungal drugs like ketoconazole and clotrimazole. Its utility extends to the pesticide industry, where imidazole serves as an intermediary in synthesizing some pesticides and insecticides. This highlights its broad spectrum of antimicrobial activity and its potential in developing new compounds to combat microbial resistance (American Journal of IT and Applied Sciences Research, 2022).

特性

IUPAC Name |

4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N3O2/c11-8-9(12)17(4-16-8)6-2-1-5(10(13,14)15)3-7(6)18(19)20/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHMKNKYGNLLRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=NC(=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381669 |

Source

|

| Record name | 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole | |

CAS RN |

649662-56-6 |

Source

|

| Record name | 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)